molecular formula C29H22N4O2S B2946118 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 536704-83-3

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B2946118
CAS No.: 536704-83-3
M. Wt: 490.58
InChI Key: LCXXSOJLZRGIGV-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide features a pyrimido[5,4-b]indole core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a naphthalen-1-yl group.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O2S/c1-18-13-15-20(16-14-18)33-28(35)27-26(22-10-4-5-11-24(22)31-27)32-29(33)36-17-25(34)30-23-12-6-8-19-7-2-3-9-21(19)23/h2-16,31H,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXXSOJLZRGIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrimidoindole core with a thiol reagent under appropriate conditions.

    Attachment of the naphthalen-1-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidoindole core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalen-1-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific reaction temperatures and times.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

    Material Science: Due to its unique structure, this compound could be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide would depend on its specific application. For instance, if it is used as an anticancer agent, it may inhibit a particular enzyme or signaling pathway involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Core Heterocyclic Variations

The pyrimido[5,4-b]indole core distinguishes the target compound from analogs with alternative heterocyclic systems:

  • Molecular weight: 465.60 g/mol .
  • Thieno[2,3-d]pyrimidine (e.g., 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide): Incorporates a furan substituent, introducing additional oxygen-based polarity. This may enhance solubility compared to purely aromatic systems .

Substituents on the Heterocyclic Core

Variations in the aryl group at position 3 of the core modulate steric and electronic effects:

  • 4-Methylphenyl (target compound): Balances lipophilicity and steric bulk, favoring membrane permeability.
  • Phenyl with alkyl chains (e.g., N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide): Alkyl groups (e.g., isopentyl) improve lipophilicity, which may enhance blood-brain barrier penetration .

Acetamide Side Chain Modifications

The N-substituent on the acetamide moiety significantly impacts target affinity and pharmacokinetics:

  • Naphthalen-1-yl (target compound): A bulky, planar aromatic group likely enhances π-π stacking interactions with hydrophobic receptor pockets.
  • 4-Ethylphenyl (e.g., N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide): Ethyl groups add flexibility, possibly reducing binding specificity compared to rigid naphthyl groups .
  • Piperidin-4-yl (e.g., 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(piperidin-4-yl)acetamide): Introduction of a basic nitrogen atom may improve solubility and enable salt formation .

Comparative Data Table

Compound Name Core Structure R1 (Core Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimido[5,4-b]indole 4-Methylphenyl Naphthalen-1-yl ~500 (estimated) TLR4 selectivity, high lipophilicity
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide Pyrimido[5,4-b]indole Phenyl Isopentyl ~450 Enhanced BBB penetration
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-Methoxyphenyl 4-Ethylphenyl ~480 Improved hydrogen bonding
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Thieno[2,3-d]pyrimidine Phenyl Naphthalen-1-yl ~490 Furan-induced polarity
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 4-Methylphenyl 2-Methoxy-5-methylphenyl 465.60 Sulfur-enhanced electronic effects

Key Research Findings

  • TLR4 Selectivity: Pyrimido[5,4-b]indole derivatives (e.g., target compound) demonstrate higher TLR4 affinity compared to thienopyrimidines, attributed to the planar indole core’s compatibility with the receptor’s hydrophobic pocket .
  • Solubility vs. Lipophilicity : Naphthalen-1-yl substituents improve lipophilicity but may reduce aqueous solubility, whereas methoxy or piperidinyl groups counteract this trade-off .
  • Synthetic Flexibility : Diazonium coupling and HATU-mediated reactions allow rapid diversification of the acetamide moiety, enabling structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound features a pyrimido-indole moiety with a sulfanyl group and an acetamide side chain.
  • Functional Groups : The presence of a methylphenyl group and a naphthalene moiety enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it affects the viability of cancer cells, indicating potential as an anticancer agent.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • HCT-116 (colon cancer)
    • WI38 (normal lung fibroblast)
  • Results :
    • The compound showed IC50 values indicating effective inhibition of cell growth in cancer cell lines compared to normal cells. For instance, compounds derived from similar structures exhibited IC50 values ranging from 0.25 to 0.50 µM, suggesting potent activity against EGFR, a common target in cancer therapy .
  • Comparison with Standard Treatments :
    • The efficacy of the compound was compared with standard chemotherapeutics like 5-Fluorouracil (5-FU), revealing comparable or superior activity in some cases .

Enzyme Inhibition

The compound also displays enzyme inhibitory properties, which are crucial for its potential therapeutic applications.

  • Target Enzymes :
    • Acetylcholinesterase (AChE)
    • Urease
  • Inhibition Studies :
    • Compounds similar to the target compound have shown strong inhibitory activity against AChE with IC50 values significantly lower than those of known inhibitors . This suggests that the compound could be beneficial in treating conditions like Alzheimer's disease.

Antibacterial Activity

While the primary focus is on anticancer properties, some studies have also evaluated antibacterial effects.

  • Bacterial Strains Tested :
    • Salmonella typhi
    • Bacillus subtilis
  • Results :
    • Moderate to strong antibacterial activity was observed against certain strains, although the compound's primary application remains in oncology .

Case Study 1: Antitumor Efficacy in Vivo

A study assessed the in vivo antitumor efficacy of related compounds against Ehrlich ascites carcinoma (EAC) in mice. The evaluation metrics included tumor volume reduction, viable cell count, and mean survival time (MST). Results indicated that certain derivatives significantly increased MST compared to control groups treated with 5-FU .

Table of Biological Activity Data

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMCF-70.30
AntiproliferativeHepG20.38
AntiproliferativeHCT-1160.39
AChE InhibitionVarious2.14 ± 0.003
Urease InhibitionVariousNot specified

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.